molecular formula C19H11NO5 B4623160 3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione CAS No. 5283-99-8

3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione

Cat. No.: B4623160
CAS No.: 5283-99-8
M. Wt: 333.3 g/mol
InChI Key: VCBWVNWJYDXHCX-UHFFFAOYSA-N
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Description

3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione is a useful research compound. Its molecular formula is C19H11NO5 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.06372245 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nucleophilic Addition Reactions

Nucleophilic addition reactions involving 3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione have been extensively studied. These reactions yield products with potential biological activity. For instance, the reaction with oxindole under mild conditions, without the need for catalysts or additives, leads to compounds that are promising for their biological activities (Topanov et al., 2021). Similarly, reactions with N-unsubstituted and N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones produce derivatives with complex molecular structures, suggesting diverse chemical reactivity and potential for further pharmacological investigation (Racheva et al., 2007).

Interaction with Acyclic β-Enaminoesters

The interaction of this compound with acyclic β-enaminoesters leads to the formation of derivatives with interesting crystal and molecular structures. This underscores the compound's utility as a precursor for synthesizing complex heterocyclic systems, which are relevant in materials science and potentially in pharmacology due to their unique structural features (Racheva et al., 2008).

Antimicrobial Activity Studies

Research into the antimicrobial properties of products derived from the interaction of this compound with nucleophiles such as urea and thiourea has been conducted. These studies reveal that the resulting compounds exhibit antimicrobial activity, highlighting the potential for developing new antimicrobial agents from this chemical framework (Mashevskaya et al., 2004).

Formation of Complex Heterocycles

The capability of this compound to undergo reactions leading to the formation of complex heterocyclic systems, such as reactions with cyclic enehydrazino ketones, has been documented. This further illustrates the compound's versatility in synthesizing novel heterocyclic compounds, which could have applications ranging from organic electronics to drug discovery (Racheva et al., 2008).

Properties

IUPAC Name

3-benzoyl-7-methylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO5/c1-10-7-8-12-13(9-10)25-19(24)15-14(17(22)18(23)20(12)15)16(21)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBWVNWJYDXHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(C(=O)C3=O)C(=O)C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366878
Record name 3-Benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5283-99-8
Record name 3-Benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Reactant of Route 2
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Reactant of Route 3
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Reactant of Route 4
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Reactant of Route 5
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Reactant of Route 6
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione

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